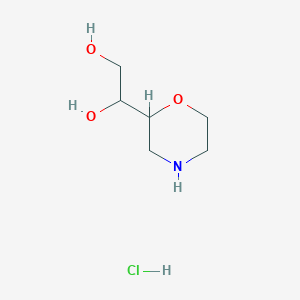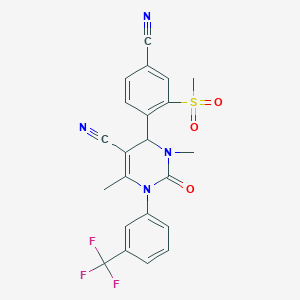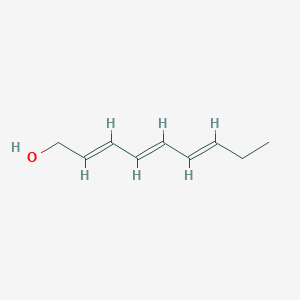
(2E,4E,6E)-Nona-2,4,6-trien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4E,6E)-Nona-2,4,6-trien-1-ol is an organic compound characterized by its three conjugated double bonds and a hydroxyl group at the terminal carbon. This structure imparts unique chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E,6E)-Nona-2,4,6-trien-1-ol typically involves the use of starting materials that can form conjugated systems. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired triene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium on carbon or nickel can be used to facilitate the formation of the triene structure. The process is typically carried out under controlled temperature and pressure conditions to optimize the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2E,4E,6E)-Nona-2,4,6-trien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to single bonds using hydrogenation catalysts.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Nonadienal or nonanoic acid.
Reduction: Nona-2,4,6-triene.
Substitution: Various substituted nonatrienes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2E,4E,6E)-Nona-2,4,6-trien-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in biological signaling pathways and as a potential pheromone.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.
Mecanismo De Acción
The mechanism by which (2E,4E,6E)-Nona-2,4,6-trien-1-ol exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The conjugated double bonds allow it to participate in electron transfer reactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Retinol: (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-ol.
Retinoic Acid: (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid.
Uniqueness
(2E,4E,6E)-Nona-2,4,6-trien-1-ol is unique due to its specific arrangement of double bonds and the presence of a terminal hydroxyl group. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds like retinol and retinoic acid, which have additional functional groups and different double bond configurations.
Propiedades
Fórmula molecular |
C9H14O |
|---|---|
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
(2E,4E,6E)-nona-2,4,6-trien-1-ol |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-8,10H,2,9H2,1H3/b4-3+,6-5+,8-7+ |
Clave InChI |
SYZGODUASCDZAL-ARQDATDDSA-N |
SMILES isomérico |
CC/C=C/C=C/C=C/CO |
SMILES canónico |
CCC=CC=CC=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



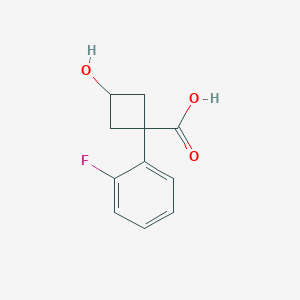
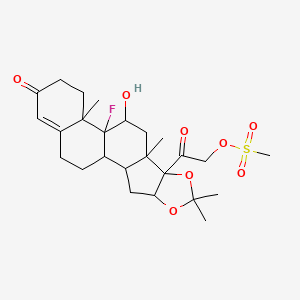
![rac-methyl({[(2R,3R)-3-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride, cis](/img/structure/B12309376.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12309380.png)
![rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol hydrochloride, cis](/img/structure/B12309394.png)
![2-Methoxyethyl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B12309397.png)
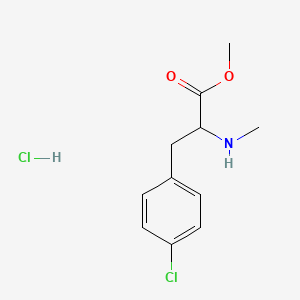
![3-(2-Bromophenoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12309407.png)
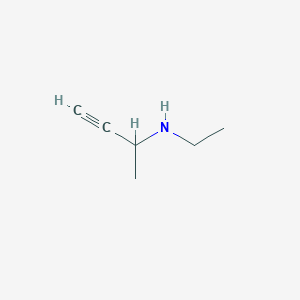
![3-(Piperidin-3-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12309419.png)
